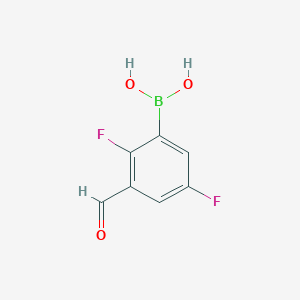

(2,5-Difluoro-3-formylphenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2,5-Difluoro-3-formylphenyl)boronic acid” is an organic compound with the molecular formula C7H5BF2O3 . It has a molecular weight of 185.92 . The compound is typically stored in a refrigerated environment .

Synthesis Analysis

The synthesis of boronic acids and their derivatives, including “this compound”, is often achieved through Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H5BF2O3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3,12-13H . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis

Boronic acids, including “this compound”, are often used in Suzuki–Miyaura coupling reactions . They can also be used in the preparation of pyrazolopyrimidinamine derivatives as tyrosine and phosphinositide kinase inhibitors .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 185.92 . The compound is typically stored in a refrigerated environment .Scientific Research Applications

Synthesis of Boron Macrocycles :(2,5-Difluoro-3-formylphenyl)boronic acid has been used in the synthesis of boron macrocycles. This involves a multicomponent reaction forming cyclic boronate esters. These compounds have applications as molecular receptors for Lewis bases (Celis et al., 2014).

Fluorescent Chemosensors :Boronic acids, including this compound, are key in developing fluorescent chemosensors. These sensors can detect carbohydrates and bioactive substances, essential for disease diagnosis and treatment (Huang et al., 2012).

Catalysis in Organic Reactions :Variants of this compound are used in catalyzing organic reactions, including Suzuki-Miyaura coupling reactions. These reactions are crucial for synthesizing complex organic molecules (Kinzel et al., 2010).

Borylation Chemistry :The compound is involved in borylation chemistry, which has numerous applications in organic synthesis, hydrogenation, and hydrosilylation reactions (Lawson & Melen, 2017).

Sensing Applications :Due to the interaction of boronic acids with diols, these compounds, including this compound, find utility in sensing applications. This includes biological labeling and development of therapeutics (Lacina et al., 2014).

Pharmaceutical Applications :Boronic acids are studied for their use in glucose-responsive polymeric insulin delivery systems. The interaction with cyclic diols can trigger drug release, which is crucial for diabetes treatment (Siddiqui et al., 2016).

Hydrolytic Stability Studies :Research into the acidity constants and hydrolytic stability of this compound provides insights into its reactivity and stability, impacting its application in various chemical processes (Zarzeczańska et al., 2017).

Potential in Food Industry :The compound's potential in specifically reducing fructose in food matrices, such as fruit juice, has been explored. This application is based on the ability of boronic acids to form esters with diol structures (Pietsch & Richter, 2016).

Application in Biomedical Field :Boronic acid-containing polymers, including derivatives of this compound, are valuable in treating various diseases, emphasizing the versatility of these compounds in biomedical applications (Cambre & Sumerlin, 2011).

Mechanism of Action

Target of Action

The primary target of (2,5-Difluoro-3-formylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

It is known that the compound’s success in the suzuki–miyaura cross-coupling reaction is due to its stability, readiness of preparation, and environmentally benign nature . These properties likely contribute to its bioavailability.

Result of Action

The molecular effect of this compound’s action is the formation of new carbon-carbon bonds . On a cellular level, this can lead to the synthesis of various organic compounds, which can have numerous applications in fields such as medicinal chemistry and material engineering .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction conditions are exceptionally mild and tolerant of various functional groups . Additionally, the compound is generally environmentally benign , which means it has minimal impact on the environment. It should be stored under inert gas at 2-8°c to maintain its stability and efficacy.

Safety and Hazards

Future Directions

Fluorinated boronic acids, including “(2,5-Difluoro-3-formylphenyl)boronic acid”, have broad applications in organic synthesis, catalysis, supramolecular chemistry, material engineering, as well as in biology and medicine . They are of great importance in various areas of bioorganic and medicinal chemistry . Future research may focus on further exploring the unique properties of these compounds and their potential applications.

Properties

IUPAC Name |

(2,5-difluoro-3-formylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3,12-13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFWTFPLYNTOEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)C=O)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(N'-PROPANOYLHYDRAZINECARBONYL)ETHYL]ADAMANTANE-1-CARBOXAMIDE](/img/structure/B2425881.png)

![2-((1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2425884.png)

![(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2425885.png)

![14,14-dimethyl-10-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B2425889.png)

amine](/img/structure/B2425892.png)

![2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2425893.png)

![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2425894.png)

![2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N,N-bis(propan-2-yl)acetamide](/img/structure/B2425897.png)

![4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2425899.png)

![5-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2425902.png)

![3-(2-Chloroacetyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2425904.png)